2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Description
2-[1-(2,3-Difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (CAS: 1250573-06-8, Molecular Formula: C₁₀H₉F₂N₃O) is a triazole-based compound featuring a 2,3-difluorophenyl group at the 1-position of the triazole ring and an ethanol moiety at the 4-position. Its molecular weight is 225.1948 g/mol . The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, which ensures regioselective formation of the 1,4-disubstituted triazole core .
Properties
IUPAC Name |
2-[1-(2,3-difluorophenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-8-2-1-3-9(10(8)12)15-6-7(4-5-16)13-14-15/h1-3,6,16H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJBASBTSKYYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N2C=C(N=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts under mild conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the triazole intermediate.
Reduction to Ethanol Derivative: The final step involves the reduction of the intermediate to yield the ethanol derivative. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents or nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alkane derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity towards these targets. The triazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target protein. This leads to the modulation of biological pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their properties:
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Variations
Fluorine vs. Chlorine/Methyl Groups
- The 2,3-difluorophenyl group in the target compound contributes to higher electronegativity and improved membrane permeability compared to the 3-chloro-4-fluorophenyl () and 2,3-dimethylphenyl () analogs . Fluorine’s small size and strong C-F bond enhance metabolic stability, whereas chlorine’s larger size may increase steric hindrance .
- The 2,3-dimethylphenyl analog () lacks halogens, reducing polarity but increasing steric bulk, which could limit binding in enzymatic pockets .
Ethanol vs. Methanol Side Chains
- However, the longer chain may also increase conformational flexibility, affecting target binding specificity.
Triazole Core Modifications
- Unlike Fluconazole (a 1,2,4-triazole antifungal drug), the target compound’s 1,2,3-triazole core is synthesized via CuAAC, enabling regioselective functionalization . The 1,2,3-triazole’s stability under physiological conditions makes it preferable for drug design compared to 1,2,4-triazoles, which may exhibit different metabolic pathways .
Biological Activity
The compound 2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol , often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, making them valuable in drug development. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of triazole derivatives typically involves the reaction of azides with terminal alkynes via the Huisgen cycloaddition reaction. The specific synthesis of this compound can be achieved through the following general method:
- Preparation of Azides : Synthesize azides from corresponding amines.
- Cycloaddition : React the azide with an appropriate alkyne in the presence of a catalyst (e.g., copper(I) iodide).
- Hydroxylation : Introduce the hydroxyl group at the ethanolic position through standard organic reactions.
Antimicrobial Activity
Triazole compounds have shown promising antimicrobial properties. For instance, studies have indicated that similar triazole derivatives exhibit significant activity against various bacterial strains and fungi. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 8 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. Compounds with triazole moieties have been evaluated against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Apoptosis induction |
| MCF7 (breast cancer) | 15 | Cell cycle arrest |
In a notable case study involving a related triazole derivative, researchers found that it inhibited tumor growth in xenograft models by inducing oxidative stress in cancer cells.
Enzyme Inhibition
Triazoles are also recognized for their ability to inhibit key enzymes involved in metabolic pathways. For example:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| AChE | 72% |
| Carbonic anhydrase | 65% |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Preparation of the azide precursor (e.g., 2,3-difluorophenyl azide).
- Reaction with propargyl alcohol derivatives under controlled conditions (e.g., THF/water, 50°C, CuSO₄·Na ascorbate catalyst) .
- Post-reaction purification via column chromatography or crystallization.
- Critical Parameters : Solvent polarity (e.g., THF vs. DMSO), temperature (50–80°C), and catalyst loading (5–10 mol% Cu) significantly impact yield (60–85%) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring (e.g., δ 7.8–8.2 ppm for triazole protons) and ethanol moiety (δ 3.6–4.0 ppm for -CH₂OH) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 254.1) .
Q. What preliminary biological activities have been reported for structurally analogous triazole derivatives?
- Antifungal Activity : Analogues like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol inhibit Candida albicans (MIC: 2–8 µg/mL) via cytochrome P450 lanosterol demethylase binding .
- Anticancer Potential : Triazole-ethanol derivatives exhibit moderate cytotoxicity (IC₅₀: 10–50 µM) in breast cancer cell lines (MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?
- Key Modifications :
-
Phenyl Substituents : Electron-withdrawing groups (e.g., -F, -Cl) at the 2,3-positions enhance metabolic stability and target affinity .
-
Ethanol Side Chain : Esterification or phosphorylation (e.g., phosphonate derivatives) improves membrane permeability .
- Experimental Design : Use comparative assays (e.g., MIC, IC₅₀) against analogues with varied substituents (Table 1) .
Table 1 : Bioactivity of Triazole-Ethanol Analogues
Substituents Antifungal MIC (µg/mL) Cytotoxicity IC₅₀ (µM) 2,3-Difluorophenyl 4.2 25.3 3-Chloro-4-fluorophenyl 8.1 48.7 2,4-Difluorophenyl 2.5 12.9
Q. What insights can X-ray crystallography provide into the molecular interactions of this compound?
- Crystal Structure Analysis : Orthorhombic crystal systems (e.g., P2₁2₁2₁ space group) reveal hydrogen bonding between the ethanol -OH and triazole N3, stabilizing the conformation .
- Target Binding : Docking studies (e.g., with fungal CYP51) predict hydrophobic interactions with difluorophenyl and hydrogen bonds with triazole .
Q. How can contradictions in reported synthetic yields or bioactivity data be resolved?
- Case Study : Discrepancies in antifungal MIC values (2–8 µg/mL) may arise from:
- Strain Variability : Use standardized strains (e.g., ATCC 90028 C. albicans) .
- Assay Conditions : Control pH (7.4), incubation time (48 hr), and inoculum size (1–5 × 10³ CFU/mL) .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to compare datasets from independent labs .
Methodological Notes
- Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., Taguchi method) .
- Data Reproducibility : Share raw NMR/HPLC files via repositories (e.g., PubChem) to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
